Benzamide, N-(bis(2-(2,6-dioxo-4-methyl-1,2,3,6-tetrahydro-1-pyrimidinyl)ethyl)phosphinyl)-, disodium salt

Description

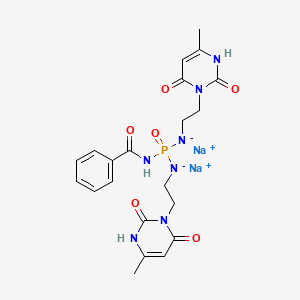

This compound is a benzamide derivative featuring a bis(phosphinyl) group linked to ethyl chains terminating in 2,6-dioxo-4-methyltetrahydropyrimidinyl moieties. The disodium salt formulation enhances aqueous solubility, making it suitable for applications requiring bioavailability, such as pharmaceuticals or agrochemicals.

Properties

CAS No. |

84295-09-0 |

|---|---|

Molecular Formula |

C21H24N7Na2O6P |

Molecular Weight |

547.4 g/mol |

IUPAC Name |

disodium;[benzamido-[2-(6-methyl-2,4-dioxo-1H-pyrimidin-3-yl)ethylazanidyl]phosphoryl]-[2-(6-methyl-2,4-dioxo-1H-pyrimidin-3-yl)ethyl]azanide |

InChI |

InChI=1S/C21H26N7O6P.2Na/c1-14-12-17(29)27(20(32)24-14)10-8-22-35(34,26-19(31)16-6-4-3-5-7-16)23-9-11-28-18(30)13-15(2)25-21(28)33;;/h3-7,12-13H,8-11H2,1-2H3,(H5,22,23,24,25,26,29,30,31,32,33,34);;/q;2*+1/p-2 |

InChI Key |

HIDYIRNKSGAAAE-UHFFFAOYSA-L |

Canonical SMILES |

CC1=CC(=O)N(C(=O)N1)CC[N-]P(=O)(NC(=O)C2=CC=CC=C2)[N-]CCN3C(=O)C=C(NC3=O)C.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(bis(2-(2,6-dioxo-4-methyl-1,2,3,6-tetrahydro-1-pyrimidinyl)ethyl)phosphinyl)-, disodium salt involves multiple steps, typically starting with the preparation of intermediate compounds. The key steps include:

Formation of Pyrimidinyl Intermediates: The initial step involves the synthesis of pyrimidinyl intermediates through the reaction of appropriate precursors under controlled conditions.

Coupling Reaction: The pyrimidinyl intermediates are then coupled with benzamide derivatives in the presence of suitable catalysts and solvents.

Phosphinylation: The coupled product undergoes phosphinylation to introduce the phosphinyl group.

Final Conversion to Disodium Salt: The final step involves the conversion of the phosphinylated product to its disodium salt form through neutralization with sodium hydroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The production is carried out in batch or continuous reactors, depending on the scale and demand.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidinyl derivatives, while reduction may produce reduced benzamide compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound is studied for its potential interactions with biomolecules. It is used in assays to investigate enzyme activity and protein binding.

Medicine

The compound has potential applications in medicine, particularly in drug development. Its ability to interact with biological targets makes it a candidate for therapeutic agents.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of Benzamide, N-(bis(2-(2,6-dioxo-4-methyl-1,2,3,6-tetrahydro-1-pyrimidinyl)ethyl)phosphinyl)-, disodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The phosphinyl group plays a crucial role in these interactions, facilitating binding and reactivity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

Phosphinyl-Substituted Benzamides ()

- Benzamide, N-(bis(1-aziridinyl)phosphinyl)-p-trifluoromethyl: Differs in substituents on the phosphinyl group (aziridinyl vs. pyrimidinylethyl). Aziridinyl groups are known alkylating agents, often associated with higher toxicity, whereas the pyrimidinyl groups in the target compound may confer selective enzyme inhibition .

Pyrimidinyl-Modified Benzamides ()

- Benzamide, N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo-5-pyrimidinyl]-3,5-bis(1,1-dimethylethyl)-4-hydroxy (): Contains bulky tert-butyl groups and a 4-hydroxyphenyl moiety, which may enhance lipid solubility and membrane penetration compared to the target compound’s ionic disodium form. Molecular weight: 494.58 g/mol .

- Benzamide, 2,3-bis(acetyloxy)-N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl) (): Acetyloxy groups introduce ester functionalities, likely increasing metabolic instability compared to the phosphinyl-linked ethyl chains in the target compound. Molecular formula: C22H20N4O7 .

Comparative Properties Table

Research Findings and Mechanistic Insights

- Target Compound: The disodium salt likely improves bioavailability for systemic applications.

- Aziridinyl Analogues () : These compounds exhibit alkylating properties, useful in chemotherapy but with higher toxicity risks. The absence of aziridinyl groups in the target compound suggests a safer profile .

- Bulky Substituents () : Tert-butyl groups in ’s compound enhance steric hindrance, possibly reducing off-target interactions compared to the target compound’s flexible ethyl-phosphinyl chains .

Biological Activity

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these compounds, Benzamide, N-(bis(2-(2,6-dioxo-4-methyl-1,2,3,6-tetrahydro-1-pyrimidinyl)ethyl)phosphinyl)-, disodium salt (CAS Number: 84295-09-0) stands out due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant case studies.

- Molecular Formula : CHNNaOP

- Molecular Weight : 547.41 g/mol

- Structure : The compound features a benzamide core with bis-phosphinyl substituents linked to a pyrimidine moiety.

Biological Activity Overview

The biological activity of Benzamide derivatives often includes antimicrobial, antifungal, and insecticidal properties. The specific compound has been investigated for its potential as a pesticide and therapeutic agent.

Antimicrobial Activity

Research indicates that benzamide derivatives exhibit varying degrees of antimicrobial activity. In a study focusing on similar compounds:

- Insecticidal Activity : Compounds with structural similarities demonstrated significant larvicidal effects against mosquito larvae at concentrations as low as 10 mg/L .

- Fungicidal Activity : Certain benzamides showed potent activity against various fungi. For example, a related compound exhibited 90.5% inhibition against Botrytis cinerea at an EC50 of 17.39 μg/mL .

Synthesis Methods

The synthesis of Benzamide derivatives typically involves multi-step organic reactions including:

- Esterification : Formation of esters from carboxylic acids and alcohols.

- Cyanation : Introduction of nitrile groups to enhance biological activity.

- Cyclization : Formation of cyclic structures that contribute to the compound's stability and activity.

Case Study 1: Insecticidal Efficacy

A series of benzamides were synthesized and tested for larvicidal activity against mosquito larvae:

- Compound Tested : A derivative similar in structure to Benzamide N-(bis(2-(2,6-dioxo-4-methyl-1,2,3,6-tetrahydro-1-pyrimidinyl)ethyl)phosphinyl)-.

- Results : Showed up to 100% larvicidal activity at 10 mg/L and maintained effectiveness at lower concentrations .

Case Study 2: Antifungal Properties

Another investigation focused on the antifungal properties of benzamide derivatives:

- Fungi Tested : Eight different fungal species.

- Findings : The compounds demonstrated significant fungicidal activity with some achieving over 90% inhibition against Botrytis cinerea and other species .

Data Tables

| Biological Activity | Concentration (mg/L) | Efficacy (%) |

|---|---|---|

| Larvicidal | 10 | 100 |

| Larvicidal | 1 | 40 |

| Fungicidal | 50 | Various (up to 90.5%) |

Q & A

Q. What are the recommended synthetic routes for this compound, and what purification methods ensure high yield and purity?

The compound’s synthesis involves phosphoramidite coupling chemistry. For example, phosphinyl-ethyl-pyrimidinyl intermediates can be prepared via nucleophilic substitution under inert conditions (argon atmosphere), followed by disodium salt formation through ion exchange. Purification typically employs column chromatography using amino-functionalized silica gel to isolate the product with >90% purity. Reaction progress is monitored via TLC, and final characterization relies on , , and to confirm structural integrity .

Q. How should researchers characterize this compound’s structural and chemical properties?

Key techniques include:

- NMR spectroscopy : identifies phosphorus environment shifts (e.g., δ 149 ppm for phosphinyl groups), while resolves pyrimidinyl proton signals (e.g., δ 2.4 ppm for methyl groups) .

- Mass spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (e.g., [M+H] at m/z 851.0) .

- UPLC : Purity (>94%) is validated using reverse-phase chromatography with UV detection at 220 nm .

Q. What solubility and stability considerations are critical for experimental design?

The disodium salt enhances aqueous solubility, making it suitable for in vitro assays. However, stability studies in buffers (pH 7.4) and under light/heat are essential. For example, monitor degradation via UPLC over 24–72 hours to establish shelf-life .

Q. Which biological targets or pathways are hypothesized for this compound?

The 2,6-dioxo-4-methyl-tetrahydro-pyrimidinyl moieties suggest potential interaction with nucleotide-binding enzymes (e.g., kinases, polymerases) or redox-sensitive pathways. Preliminary assays could include enzyme inhibition screens (e.g., kinase profiling) and cellular viability studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

- Substituent variation : Modify the methyl group on the pyrimidinyl ring to assess steric/electronic effects on target binding.

- Phosphinyl linker optimization : Replace ethyl chains with propyl or cyclic analogs to evaluate conformational flexibility.

- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and guide synthetic priorities .

Q. What in vivo pharmacokinetic challenges arise due to the disodium salt formulation?

While the salt improves solubility, it may reduce membrane permeability. Conduct bioavailability studies in rodent models:

- Measure plasma concentration-time profiles after intravenous vs. oral administration.

- Assess tissue distribution via LC-MS/MS to identify accumulation sites (e.g., liver, kidneys) .

Q. How do cross-species metabolic differences impact toxicity assessments?

- Perform comparative metabolism assays using liver microsomes from humans, rats, and dogs.

- Identify species-specific metabolites via LC-HRMS and correlate with cytotoxicity data (e.g., IC shifts in hepatocyte models).

Q. How should researchers address contradictory data in enzyme inhibition vs. cellular activity assays?

Discrepancies may arise from off-target effects or assay conditions. Mitigation strategies include:

- Counter-screening : Test against unrelated enzymes (e.g., phosphatases) to rule out non-specific binding.

- Cellular uptake studies : Quantify intracellular compound levels using fluorescent analogs or radiolabeled derivatives.

- Redox interference controls : Add antioxidants (e.g., ascorbate) to assess false positives in oxidative stress assays .

Methodological Notes

- Key References : Prioritize pharmacopeial standards (e.g., disodium salt characterization ) and synthetic protocols from peer-reviewed journals .

- Data Reproducibility : Replicate critical experiments (e.g., NMR, MS) using standardized equipment (e.g., Waters UPLC/MS systems) to minimize instrument bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.